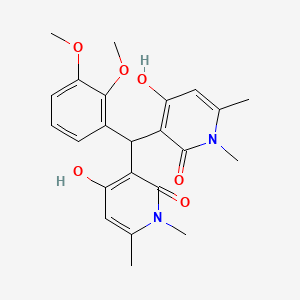

3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

CAS No.: 883085-90-3

Cat. No.: VC7626253

Molecular Formula: C23H26N2O6

Molecular Weight: 426.469

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883085-90-3 |

|---|---|

| Molecular Formula | C23H26N2O6 |

| Molecular Weight | 426.469 |

| IUPAC Name | 3-[(2,3-dimethoxyphenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |

| Standard InChI | InChI=1S/C23H26N2O6/c1-12-10-15(26)19(22(28)24(12)3)18(14-8-7-9-17(30-5)21(14)31-6)20-16(27)11-13(2)25(4)23(20)29/h7-11,18,26-27H,1-6H3 |

| Standard InChI Key | HPZUSGXGZCSUQO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=O)N1C)C(C2=C(C(=CC=C2)OC)OC)C3=C(C=C(N(C3=O)C)C)O)O |

Introduction

3,3'-((2,3-Dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a complex organic compound belonging to the class of pyridine derivatives. It is characterized by its unique structural features, which include two pyridinone moieties connected by a methylene bridge. This compound has garnered significant interest in medicinal chemistry due to its potential anti-inflammatory and analgesic properties.

Synthesis of 3,3'-((2,3-Dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

The synthesis of this compound typically involves a one-pot condensation reaction using readily available starting materials such as 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one and dimethylformamide dimethylacetal. The reaction conditions often require elevated temperatures and may utilize solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Synthesis Conditions

| Parameter | Description |

|---|---|

| Starting Materials | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one, dimethylformamide dimethylacetal |

| Reaction Type | One-pot condensation reaction |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Elevated temperatures |

Biological Activities and Applications

Preliminary studies indicate that 3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) may exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

Biological Activities

| Activity | Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes |

| Analgesic | Reduction in prostaglandin synthesis |

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicity Assessments: Conduct thorough toxicity evaluations to ensure safety for potential therapeutic applications.

-

Clinical Trials: Design and execute clinical trials to assess efficacy in treating inflammatory conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume